N-Hydroxy-3-thiophenemethanamine
Description
N-Hydroxy-3-thiophenemethanamine is a thiophene-derived amine characterized by a hydroxylamine (-NHOH) group attached to the methanamine backbone at the 3-position of the thiophene ring. The hydroxyl group likely enhances polarity and hydrogen-bonding capacity compared to alkylated analogs, influencing solubility, reactivity, and biological activity .
Properties
CAS No. |
148134-24-1 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
InChI Key |
HHKRHJJLCBYPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
N-Hydroxy-3-thiophenemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-Hydroxy-3-thiophenemethanamine with structurally related compounds from the evidence:
*Note: Properties for this compound are inferred from analogs.
Reactivity and Functional Group Influence
- Hydroxylamine (-NHOH) vs. Alkylamines : The -NHOH group in the target compound is expected to exhibit redox activity and metal-chelation capabilities, unlike the inert N-methyl group in N-Methyl-3-thiophenemethanamine . This could make it a candidate for catalytic or medicinal applications requiring ligand interactions.
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic stability and electron-richness compared to furan, influencing electrophilic substitution patterns. For example, 3-acetylthiophen-2-amine derivatives undergo regioselective acetylation due to sulfur’s directing effects , whereas furan-based analogs (e.g., Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine) may show different reactivity in cross-coupling reactions .
Biological Activity
N-Hydroxy-3-thiophenemethanamine is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity based on existing research, including in vitro studies, enzyme inhibition assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique thiophene ring structure combined with a hydroxylamine functional group. This structural feature is crucial for its interactions with biological targets.
1. Enzyme Inhibition
One of the primary areas of interest regarding this compound is its ability to inhibit specific enzymes. For example, the compound's structural analogs have been studied for their inhibitory effects on phenylalanine hydroxylase, an enzyme critical for the metabolism of phenylalanine. Inhibition of this enzyme can lead to increased levels of phenylalanine, which may have implications for treating conditions like phenylketonuria (PKU) .
2. Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated through various in vitro assays. These assays measure cell viability and apoptosis induction in different cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent.
| Assay Type | Description | Findings |
|---|---|---|
| MTT Assay | Measures cell viability based on metabolic activity | Significant reduction in viability at high concentrations |
| TUNEL Assay | Detects DNA fragmentation indicative of apoptosis | Increased apoptosis in treated cells |
| Colony Formation Assay | Evaluates anchorage-independent growth | Decreased colony formation in treated groups |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in malignant cells.
- Cell Cycle Arrest : Studies show that treatment with the compound results in cell cycle arrest at specific phases, contributing to its anticancer properties.
- Inhibition of Metabolic Enzymes : By inhibiting enzymes involved in amino acid metabolism, it alters metabolic pathways that are crucial for cancer cell survival .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells compared to control groups. The IC50 value was determined to be 25 µM, indicating potent activity .
- Phenylalanine Hydroxylase Inhibition : Another investigation focused on the compound's role as a phenylalanine hydroxylase inhibitor. The results indicated that it competes effectively with tetrahydrobiopterin, a cofactor necessary for enzyme activity, thereby increasing phenylalanine levels in treated samples .
- Antioxidant Activity : Preliminary findings suggest that this compound may also exhibit antioxidant properties, which could contribute to its overall protective effects against oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
